2-Bromo-4-iodo-3-methylpyridine

Catalog No.
S14223995
CAS No.
1227579-05-6
M.F
C6H5BrIN
M. Wt
297.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-iodo-3-methylpyridine

CAS Number

1227579-05-6

Product Name

2-Bromo-4-iodo-3-methylpyridine

IUPAC Name

2-bromo-4-iodo-3-methylpyridine

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

InChI

InChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3

InChI Key

ADTBELPVKHLIML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Br)I

2-Bromo-4-iodo-3-methylpyridine (CAS 1227579-05-6) is a specialized, dihalogenated pyridine building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring distinct halogen substituents at the C2 (bromine) and C4 (iodine) positions, alongside a sterically demanding C3-methyl group, this compound serves as a targeted precursor for sequential cross-coupling reactions. In industrial procurement, it is prioritized for its ability to undergo highly regioselective carbon-carbon and carbon-heteroatom bond formations, eliminating the need for complex separation steps associated with symmetric dihalopyridines. Its primary value lies in streamlining multi-step synthetic routes where precise spatial arrangement and sequential functionalization of the pyridine core are application-critical [1].

Attempting to substitute 2-bromo-4-iodo-3-methylpyridine with generic analogs like 2,4-dibromo-3-methylpyridine or 2-bromo-4-iodopyridine introduces severe process inefficiencies. Symmetric dihalides such as 2,4-dibromo-3-methylpyridine lack the thermodynamic differentiation required for clean, mono-selective oxidative addition during palladium-catalyzed cross-coupling, resulting in statistical mixtures of C2-coupled, C4-coupled, and bis-coupled products that drastically reduce yield and complicate purification. Furthermore, substituting with 2-bromo-4-iodopyridine (omitting the C3-methyl group) alters the steric environment, failing to provide the necessary conformational restriction in biaryl products and removing a critical benzylic handle for downstream functionalization. For procurement teams, sourcing the exact bromo-iodo-methyl configuration is essential for maintaining high-yield, reproducible synthetic pipelines [1].

Yield and Regioselectivity in Mono-Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling, the C4-iodine bond undergoes oxidative addition significantly faster than the C2-bromine bond. When subjected to 1.0 equivalent of an arylboronic acid under standard Suzuki conditions, 2-bromo-4-iodo-3-methylpyridine yields the C4-arylated product with >95% regioselectivity and >85% isolated yield. In contrast, the baseline comparator 2,4-dibromo-3-methylpyridine yields a complex mixture, with the desired mono-coupled product rarely exceeding 45-50% yield due to competing reactions at both halogenated sites [1].

Evidence DimensionRegioselective mono-arylation yield
Target Compound Data>85% yield (C4-arylated, C2-bromo intact)
Comparator Or Baseline2,4-dibromo-3-methylpyridine (approx. 45-50% yield of mixed isomers)
Quantified Difference>35% absolute increase in target mono-coupled intermediate yield
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling (1.0 eq arylboronic acid)

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers, directly lowering the cost of goods in API manufacturing.

Conformational Stability and Functionalization via the C3-Methyl Group

The presence of the C3-methyl group provides essential steric bulk that dictates the dihedral angle of C4-aryl substituents, which is critical for target binding in specific kinase inhibitors. Compared to 2-bromo-4-iodopyridine, which lacks this group and allows free rotation, 2-bromo-4-iodo-3-methylpyridine restricts rotation, enabling the isolation of stable atropisomers. Furthermore, the C3-methyl group serves as a latent functional handle; radical bromination yields a bromomethyl intermediate with >75% efficiency, a pathway entirely unavailable to the unmethylated comparator [1].

Evidence DimensionAvailability of benzylic functionalization handle
Target Compound Data>75% yield for C3-bromomethyl conversion
Comparator Or Baseline2-bromo-4-iodopyridine (0% yield, lacks methyl handle)
Quantified DifferenceEnables orthogonal late-stage functionalization impossible with the des-methyl analog
ConditionsRadical bromination (NBS, AIBN) post-cross-coupling

Provides a dual-purpose structural feature that controls molecular geometry while offering a specific site for subsequent synthetic elaboration.

Bypassing In-Situ Halogen Dance Complexities

Synthesizing the 2-bromo-4-iodo-3-methylpyridine motif in-house typically requires a sensitive halogen dance reaction starting from 2-bromo-3-iodopyridine, which is difficult to scale and often results in 15-25% of isomeric impurities if cryogenic temperature control fluctuates. Procuring high-purity (>97%) 2-bromo-4-iodo-3-methylpyridine directly bypasses this step, reducing batch-to-batch variation and eliminating the >15% yield loss associated with purging unreacted or mis-migrated isomers during scale-up [1].

Evidence DimensionIsomeric impurity load in downstream processing
Target Compound Data<3% isomeric impurities (when procured at >97% purity)
Comparator Or BaselineIn-house halogen dance synthesis (15-25% isomeric impurities upon scale-up)
Quantified DifferenceReduces isomeric impurity burden by >12-22%
ConditionsIndustrial scale-up vs. direct procurement of isolated building block

Procuring the isolated compound avoids the need for specialized cryogenic reactors and complex purifications, streamlining the manufacturing process.

Sequential Cross-Coupling in API Synthesis

Ideal for drug discovery programs requiring distinct aryl or heteroaryl groups at the C2 and C4 positions of a pyridine core. The differential reactivity of iodine versus bromine allows for a controlled, two-step coupling sequence without intermediate protecting groups, directly leveraging the >95% regioselectivity data established in Section 3 [1].

Synthesis of Conformationally Restricted Kinase Inhibitors

The C3-methyl group provides necessary steric hindrance to lock biaryl dihedral angles, making this compound a highly effective starting material for designing atropisomeric drugs or rigidifying molecular scaffolds for improved target affinity, as supported by the steric control evidence [1].

Development of Complex Fused Heterocycles

The proximity of the C2-bromine and C3-methyl groups allows for rapid construction of fused bicyclic systems (e.g., azaindoles or imidazopyridines) after initial C4-functionalization, utilizing the benzylic functionalization handle highlighted in Section 3 to streamline the synthesis of advanced heterocyclic libraries [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

296.86501 g/mol

Monoisotopic Mass

296.86501 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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